
5-Phenyloxolane-2,3,4-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyloxolane-2,3,4-trione, also known as 1,2,4-trioxolane-5-phenyl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various laboratory experiments.
科学的研究の応用
5-Phenyloxolane-2,3,4-trione has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicine. This molecule has been shown to have anti-tumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used in the synthesis of other biologically active compounds, such as quinolines and benzimidazoles.
作用機序
The mechanism of action of 5-Phenyloxolane-2,3,4-trione is not well understood. However, it is believed to act by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyloxolane-2,3,4-trione can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this molecule.
実験室実験の利点と制限
One of the main advantages of 5-Phenyloxolane-2,3,4-trione is its unique structure, which makes it an attractive candidate for various laboratory experiments. However, one of the limitations of this molecule is its instability, which can make it difficult to handle and store. Additionally, the synthesis method can be challenging, and the yield of the reaction can be low.
将来の方向性
There are many potential future directions for research on 5-Phenyloxolane-2,3,4-trione. One area of interest is in the development of new drugs that target cancer cells. Another area of research is in the synthesis of other biologically active compounds using this molecule as a starting material. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule. Finally, the development of new synthesis methods that improve the yield and stability of 5-Phenyloxolane-2,3,4-trione could lead to new applications in scientific research.
合成法
The synthesis of 5-Phenyloxolane-2,3,4-trione involves the reaction between phenylglyoxal and hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free-radical mechanism and results in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
特性
CAS番号 |
16416-27-6 |
|---|---|
製品名 |
5-Phenyloxolane-2,3,4-trione |
分子式 |
C10H6O4 |
分子量 |
190.15 g/mol |
IUPAC名 |
5-phenyloxolane-2,3,4-trione |
InChI |
InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H |
InChIキー |
OIYUNDWAIWJGBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
同義語 |
4-PDOB 4-phenyl-2,3-dioxo-2-buten-4-olide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



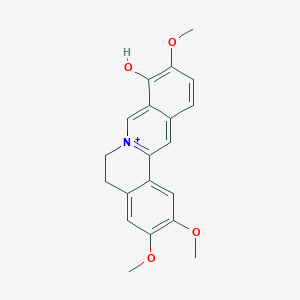
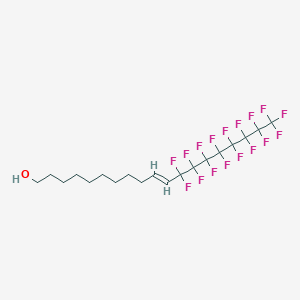
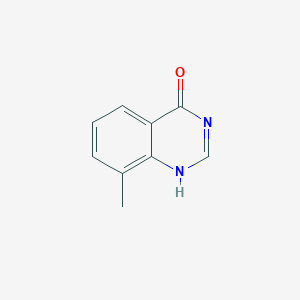
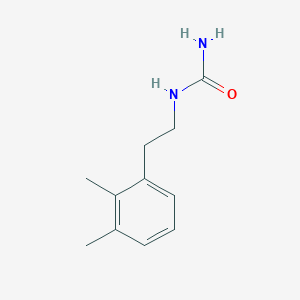
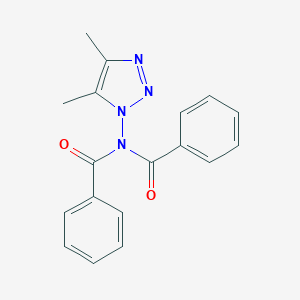
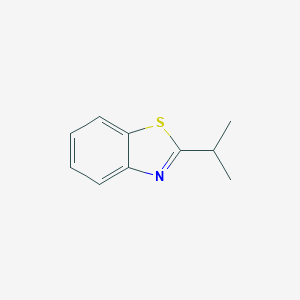
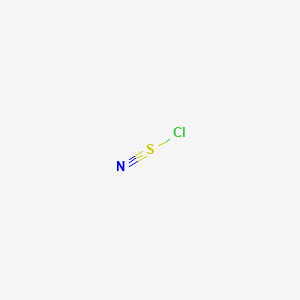
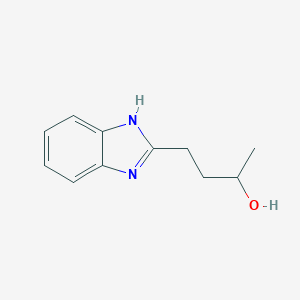
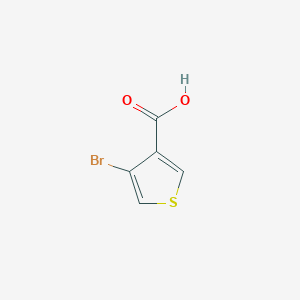
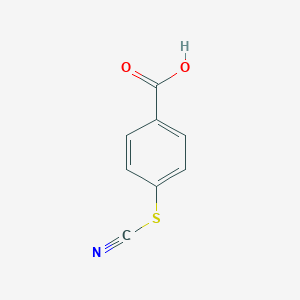
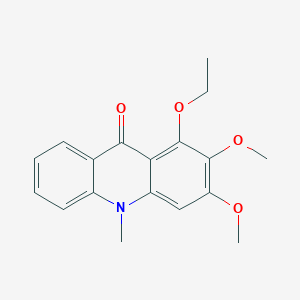
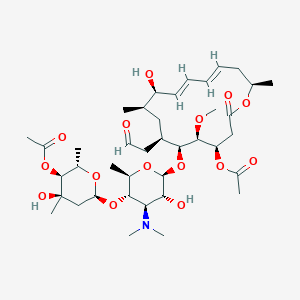
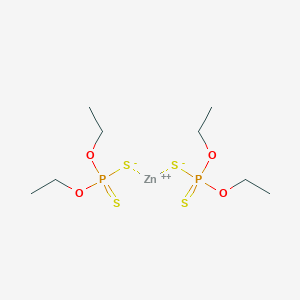
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)